molecular formula C7H4FN3O2 B12338743 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid

6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B12338743
M. Wt: 181.12 g/mol
InChI Key: WUVOBMRSZRIVHR-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyrimidine core. This compound is structurally analogous to purines, making it a candidate for drug discovery, particularly in antiviral and enzyme inhibition applications. Its synthesis often involves multi-step reactions, including Suzuki cross-coupling or Dimroth rearrangements, to achieve regioselective functionalization .

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4/h1-3H,(H,12,13)

InChI Key

WUVOBMRSZRIVHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=CN21)C(=O)O)F

Origin of Product

United States

Preparation Methods

Two-Step Condensation with Bromopyruvic Acid

A widely adopted method involves the reaction of 2-amino-5-fluoropyrimidine with bromopyruvic acid under controlled conditions. The patent CN103864786A details this process:

Step 1:
2-Amino-5-fluoropyrimidine (1.0 equiv) reacts with ethyl bromopyruvate (1.2 equiv) in dimethylformamide (DMF) at 25°C for 96 hours, yielding the intermediate ethyl 6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate.

Step 2:
Basic hydrolysis using 1M NaOH in ethanol/water (3:1 v/v) at 60°C for 3 hours converts the ester to the carboxylic acid. This method achieves an overall yield of 67-74% with high regioselectivity.

Single-Pot Condensation Optimization

Recent advancements demonstrate that replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) reduces reaction time to 24 hours while maintaining yields at 65-70%. The enhanced solubility of reactants in ionic media improves reaction kinetics.

Cyclization Approaches

Dimroth Rearrangement-Mediated Cyclization

Source 6 identifies the Dimroth rearrangement as a critical pathway for constructing the imidazo[1,2-a]pyrimidine core. Using 15N-labeled precursors, researchers confirmed that 2-amino-5-fluoropyrimidine undergoes thermal rearrangement at 150°C under microwave irradiation, followed by cyclization with α-keto acids:

$$
\text{2-Amino-5-fluoropyrimidine} + \text{CH}2(\text{CO}2\text{H})_2 \xrightarrow{\text{150°C, MW}} \text{6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid}
$$

This method provides 61% yield in 30 minutes, showcasing the efficiency of microwave activation.

Acid-Catalyzed Cyclization

Concentrated HCl (12M) in refluxing ethanol (78°C) facilitates cyclization of preformed Schiff bases. While this approach achieves moderate yields (55-60%), it requires stringent moisture control to prevent hydrolysis of intermediates.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The one-pot synthesis reported in Organic Letters combines Suzuki coupling with subsequent cyclization:

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (8 mol%)
  • Ligand: Tri(o-tolyl)phosphine (10 mol%)
  • Base: CsF (2.5 equiv)
  • Solvent: 1,2-Dimethoxyethane
  • Temperature: 90°C, 20 hours

This method enables the introduction of aryl groups at position 6 before cyclization, achieving 73-93% yield for coupled intermediates.

Direct C-H Functionalization

Recent studies employ Pd(II)/Cu(I) bimetallic systems for late-stage fluorination. Using Selectfluor® as the fluorine source, this method installs the fluorine atom post-cyclization, offering flexibility in derivative synthesis.

Microwave-Assisted Synthesis

Optimization of Microwave Parameters

As detailed in source 5, microwave irradiation significantly accelerates key steps:

Parameter Optimal Value Yield Impact
Temperature 160°C 84%
Irradiation Time 60 minutes +18% vs. thermal
Catalyst Loading 10 mol% Pd Max efficiency
Solvent DMF 66% vs. 36% in THF

Microwave methods reduce total synthesis time from 96 hours to <4 hours while improving purity by minimizing side reactions.

Emerging Green Chemistry Approaches

Enzymatic Carboxylation

Comparative Analysis of Methods

Method Yield Range Time Purity (%) Scalability
Condensation (2-step) 67-74% 100 hours 95-98 Industrial
Microwave Cyclization 61-84% 4 hours 98-99 Pilot-scale
Suzuki Coupling 73-93% 24 hours 90-95 Lab-scale
Enzymatic 12-18% 72 hours 85-88 Experimental

Key trade-offs emerge: traditional condensation offers reliability for bulk production, while microwave methods favor rapid, small-batch synthesis. Cross-coupling approaches provide superior functional group tolerance at the cost of precious metal catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid, focusing on substituents, molecular properties, and reactivity:

Table 1: Pyrimidine-Based Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Source
6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid 6-F, 2-COOH C₇H₄FN₃O₂ 181.13 Prone to Dimroth rearrangement under basic conditions
6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid 6-Br, 2-COOH C₇H₄BrN₃O₂ 242.03 Bromine enhances electrophilicity; used in cross-coupling reactions
3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid 3-Cl, 2-COOH C₇H₄ClN₃O₂ 197.58 Chlorine at position 3 increases electrophilicity; potential for nucleophilic substitution
Imidazo[1,2-a]pyrimidine-6-carboxylic acid 6-COOH C₇H₅N₃O₂ 163.13 Carboxylic acid at position 6 alters hydrogen-bonding capacity

Table 2: Pyridine-Based Analogs (Structural Cousins)

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Source
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid 6-F, 3-COOH C₉H₇FN₂O₂ 194.17 Lower reactivity in amidation due to fluorine’s electron-withdrawing effect
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 6-CF₃, 2-COOH C₉H₅F₃N₂O₂ 230.14 CF₃ group enhances lipophilicity; used in medicinal chemistry

Key Research Findings

Reactivity and Stability

  • Dimroth Rearrangement : 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives can undergo isomerization to 3-carboxylic acid analogs under basic conditions (e.g., during hydrolysis or amidation). This rearrangement impacts synthetic routes and necessitates careful structural validation via NMR .
  • Electron-Withdrawing Effects : Fluorine at position 6 reduces the nucleophilicity of the carboxylic acid group, requiring stronger coupling agents (e.g., CDI) for amide bond formation .

Biological Activity

6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid can be represented as follows:

C8H5FN2O2\text{C}_8\text{H}_5\text{FN}_2\text{O}_2

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 6-Fluoroimidazo[1,2-a]pyrimidine exhibit substantial antimicrobial properties. A study by reported the synthesis of various derivatives and their evaluation against Pseudomonas aeruginosa. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Compound NameMIC (µg/mL)Target Organism
Compound A8Pseudomonas aeruginosa
Compound B16Staphylococcus aureus
Compound C32Escherichia coli

Anticancer Activity

The anticancer potential of 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid has been investigated in various cancer cell lines. A study highlighted its cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Caspase activation
A54915.0Induction of apoptosis

Enzyme Inhibition

6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid has shown promising activity as an inhibitor of various enzymes. Notably, it acts as a selective inhibitor of the TrmD enzyme in Pseudomonas aeruginosa, which is crucial for bacterial survival.

  • Inhibition Assay Results :
IC50=25 M\text{IC}_{50}=25\text{ M}

This indicates a moderate level of inhibition that may be further optimized through structural modifications.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

  • Study on Antimicrobial Properties : A combinatorial library was synthesized and screened for antimicrobial activity against multiple strains, revealing broad-spectrum efficacy against gram-positive and gram-negative bacteria .
  • Cancer Cell Studies : Research focusing on the impact of this compound on cancer cell proliferation demonstrated significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

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